6-Bromo-4-fluoroindolin-2-one is a synthetic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents. Its molecular formula is with a molecular weight of 230.03 g/mol. The compound features a bicyclic structure, which is common in many biologically active molecules, making it of interest in medicinal chemistry.
6-Bromo-4-fluoroindolin-2-one exhibits notable biological activities. Research indicates that derivatives of this compound may possess antitumor and antimicrobial properties. Its mechanism of action often involves interaction with molecular targets such as receptor tyrosine kinases, leading to inhibition of signaling pathways associated with cancer cell proliferation and angiogenesis .
The synthesis of 6-Bromo-4-fluoroindolin-2-one can be achieved through various methods:
6-Bromo-4-fluoroindolin-2-one has several applications:
Studies on the interactions of 6-Bromo-4-fluoroindolin-2-one have shown that it can inhibit certain enzymes involved in drug metabolism, such as cytochrome P450 isoforms. Specifically, it acts as an inhibitor for CYP1A2 while showing no significant inhibition on other isoforms like CYP2C19 or CYP3A4. This selectivity may enhance its therapeutic profile by reducing potential drug-drug interactions .
Several compounds share structural similarities with 6-Bromo-4-fluoroindolin-2-one. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
6-Chloro-4-fluoroindolin-2-one | 0.83 | Contains chlorine instead of bromine |
7-Bromo-5-fluoroindoline-2,3-dione | 0.82 | Different substitution pattern on indole ring |
3-Methylindolin-2-one | 0.81 | Methyl group at C3 position |
4-Bromo-7-fluoroindolin-2-one | 0.80 | Bromine at C4 position |
The uniqueness of 6-Bromo-4-fluoroindolin-2-one lies in its specific substitution pattern that enhances its reactivity and selectivity for biological targets. The combination of bromine and fluorine not only influences its chemical behavior but also contributes to its distinct biological properties compared to other indoline derivatives .